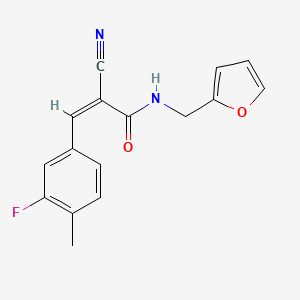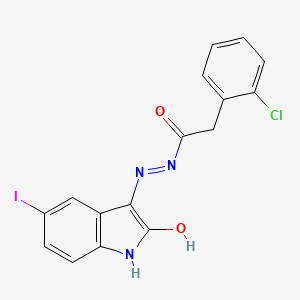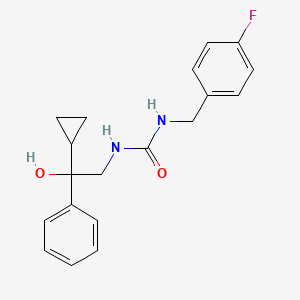
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves strategic reactions that ensure the introduction of functional groups at specific positions on the molecule. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been reported using marine and terrestrial fungi, showcasing a green chemistry approach under microwave radiation. This process highlights the ability to manipulate molecular structures for desired outcomes, such as achieving specific stereoisomers (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed insights into their geometrical configuration. For instance, the study of 3-Hydroxy-2-cyanoalk-2-enamides and related compounds provided insights into solvent-dependent (Z)/(E)-isomerism, showcasing the complexity of these molecules' structural dynamics (Papageorgiou et al., 1998).
Chemical Reactions and Properties
The reactivity of compounds such as "(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide" is highlighted through various chemical reactions. For example, the synthesis of furan-3-carboxamides via silver(i)/base-promoted reactions showcases the versatility of these compounds in undergoing transformations to yield complex structures with potential biological activities (Sultana et al., 2018).
Applications De Recherche Scientifique
Structure and Characteristics
- The compound shows similarities with enolate structures, particularly in its isomeric forms. For instance, the Z and E isomers of related lithium enolates of 1,3-bis-(4-fluorophenyl)-2-propanone exhibit distinct structural characteristics in different solvents, such as diethyl ether and THF/ether, and their behavior with various additives like HMPA and PMDTA demonstrates diverse forms ranging from monomers to complex lithiate species (Kolonko et al., 2009).
Synthesis and Applications
- The compound's synthesis involves microwave-assisted tandem intramolecular Witting and Claisen rearrangement reactions, leading to the formation of fluorine-substituted benzofurans, which are valuable in various chemical syntheses (Rao et al., 2005).
Medical Imaging Applications
- Derivatives of this compound, like [11C]CPPC, have been developed for PET imaging of CSF1R, a microglia-specific marker. This aids in the study of neuroinflammation and the immune environment of central nervous system malignancies, offering noninvasive imaging options for various neuropsychiatric disorders (Horti et al., 2019).
- Similarly, another derivative, [18F]1, is being developed for PET imaging of CSF1R, indicating its potential in imaging neuroinflammation, especially in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Chemical and Material Science
- In material science, cyano-containing polyamides, like the ones related to this compound, have been synthesized for potential use as processable and heat-resistant materials, displaying good solubility and excellent thermal stability (Yu et al., 2009).
Biochemical Pharmacology
- Derivatives of this compound, like isoxazol leflunomide and its metabolites, have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This is particularly significant in the context of immunosuppressive therapies and antirheumatic drugs (Knecht & Löffler, 1998).
Polymers and Fluorescence
- Fluorescent crosslinked aromatic polyamides containing furan groups, related to this compound, have been developed, demonstrating potential applications in heat-sensitive devices due to their fluorescence properties (Sánchez et al., 2015).
Antibacterial and Antifungal Activities
- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in certain cases (Velupillai et al., 2015).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-11-4-5-12(8-15(11)17)7-13(9-18)16(20)19-10-14-3-2-6-21-14/h2-8H,10H2,1H3,(H,19,20)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTOJPCQGJYFOH-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)

![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B2483175.png)
![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)
![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2483184.png)
![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)